SH-1 Labeling: Nucleotide-Driven Conformational Shift
BPIA, when conjugated to the reactive sulfhydryl SH-1 (Cys-707) of myosin subfragment 1 (S1), generates distinct crosslink patterns that quantify nucleotide-induced conformational changes. In the absence of nucleotide, BPIA crosslinks SH-1 exclusively to the N-terminal 25-kDa domain. The addition of Mg-ATP or Mg-ADP shifts crosslinking to the central 50-kDa domain, demonstrating a ligand-dependent distance change between these domains [1][2].
| Evidence Dimension | Ligand-dependent crosslinking target shift |
|---|---|
| Target Compound Data | SH-1 crosslinked to 25-kDa domain (no nucleotide); SH-1 crosslinked to 50-kDa domain (+ Mg-ATP) |
| Comparator Or Baseline | No ligand vs. Mg-ATP/Mg-ADP |
| Quantified Difference | Complete shift in crosslinking specificity: 45-kDa crosslinked product appears only with nucleotide; 70-kDa (50+20) species increases at expense of 45-kDa species under Mg-ATP |
| Conditions | Myosin S1 labeled with BPIA at SH-1; photolysis at 350 nm; SDS-PAGE analysis of tryptic fragments |
Why This Matters
This ligand-dependent switching behavior is uniquely resolvable with BPIA's short spacer length, which provides distance constraints critical for validating myosin motor domain models.
- [1] Lu RC, Moo L, Wong AG. Both the 25-kDa and 50-kDa domains in myosin subfragment 1 are close to the reactive thiols. Proc Natl Acad Sci U S A. 1986 Sep;83(17):6392-6. DOI: 10.1073/pnas.83.17.6392. View Source
- [2] Sutoh K, Lu RC. Identification of two segments, separated by approximately 45 kilodaltons, of the myosin subfragment 1 heavy chain that can be cross-linked to the SH-1 thiol. Biochemistry. 1987 Jul 14;26(14):4511-6. DOI: 10.1021/bi00388a051. View Source
